3-Chloromethacrylonitrile
Description
Structural Classification and Nomenclature within Halogenated Acrylonitrile (B1666552) Derivatives
The systematic IUPAC name for this compound is 3-chloro-2-methylprop-2-enenitrile. It is also commonly referred to as 3-chloromethacrylonitrile. alfa-chemistry.comchemeo.com Its molecular structure features a propenenitrile core, substituted with a methyl group at the second carbon (C2) and a chlorine atom at the third carbon (C3).
Structural Classification:
Nitrile: The presence of the cyano (−C≡N) functional group classifies it as a nitrile. This group is a key synthon in organic chemistry, capable of being converted into amines, carboxylic acids, and ketones. nih.govslideshare.net
Alkene: The carbon-carbon double bond (C=C) makes it an alkene, a class of unsaturated hydrocarbons that can undergo addition reactions, including polymerization.
Halogenated Compound: The inclusion of a chlorine atom places it in the family of halogenated organic compounds.
Allylic Halide: Crucially, the compound is classified as an allylic halide . This is because the chlorine atom is bonded to an sp³-hybridized carbon atom that is adjacent to an sp²-hybridized carbon of a C=C double bond. doubtnut.comsarthaks.comunacademy.com This configuration is distinct from vinylic halides, where the halogen is directly attached to one of the sp²-hybridized carbons of the double bond. youtube.com The allylic arrangement significantly enhances the reactivity of the C-Cl bond, particularly in nucleophilic substitution reactions. libretexts.orglibretexts.org
| Identifier | Value |
|---|---|
| IUPAC Name | 3-chloro-2-methylprop-2-enenitrile |
| CAS Number | 10329-37-0 |
| Molecular Formula | C4H4ClN |
| Molecular Weight | 101.53 g/mol |
| Canonical SMILES | C=C(C#N)CCl |
Historical Context of Research on 2-Propenenitrile, 3-chloro-2-methyl- and Related Vinyl Nitriles
While specific historical records detailing the first synthesis of 2-Propenenitrile, 3-chloro-2-methyl- are not prominent, its academic context is rooted in the broader history of nitrile and vinyl polymer chemistry.
The study of nitriles dates back to 1782 with the synthesis of hydrogen cyanide. wikipedia.org However, the industrial significance of this class of compounds surged with the development of acrylonitrile (prop-2-enenitrile). First synthesized by Charles Moureu in 1893, acrylonitrile's utility was not fully realized until the 1930s and 1940s, when it became a critical monomer for producing synthetic rubber and acrylic fibers. acs.orgigtpan.comacs.org
Early production methods for acrylonitrile were expensive and complex, involving feedstocks like ethylene (B1197577) cyanohydrin or acetylene. researchgate.net A pivotal moment in the history of vinyl nitriles was the invention of the Sohio process in the 1950s by the Standard Oil of Ohio. acs.orgigtpan.com This single-step ammoxidation of propylene (B89431) provided an efficient and economical route to high-purity acrylonitrile, transforming it from a specialty chemical into a high-volume commodity. acs.orgacs.org This breakthrough spurred massive growth in the production of acrylonitrile-based polymers and opened the door for extensive research into related derivatives. igtpan.com
The development of synthetic methodologies for vinyl nitriles, such as the palladium-catalyzed cyanation of alkenyl halides and the hydrocyanation of alkynes, further expanded the library of accessible structures. organic-chemistry.org The study of functionalized derivatives like 2-Propenenitrile, 3-chloro-2-methyl- represents a logical progression, aiming to create novel monomers and synthetic intermediates with tailored reactivity and properties.
Significance in Contemporary Organic Synthesis and Advanced Materials Science
The trifunctional nature of 2-Propenenitrile, 3-chloro-2-methyl- makes it a molecule of considerable interest in both synthetic chemistry and materials science.
In Organic Synthesis: The compound serves as a versatile building block due to the distinct reactivity of its three functional groups:
The Nitrile Group: It is a valuable precursor that can be transformed into a variety of other functionalities. researchgate.net It can undergo hydrolysis to form carboxylic acids, reduction to primary amines, and participate in cycloaddition reactions to construct heterocyclic systems. slideshare.netnih.gov
The Alkene Group: The double bond is susceptible to a range of addition reactions and is the key to its role as a monomer in polymerization.
The Allylic Chloride: This is an exceptionally reactive site for SN2 nucleophilic substitution reactions. libretexts.orglibretexts.org The reactivity of allylic halides is greater than that of corresponding alkyl halides because the transition state is stabilized by the adjacent π-system of the double bond. libretexts.orgquora.com This allows for the facile introduction of a wide array of nucleophiles at the C3 position.
In Advanced Materials Science: The primary significance of this compound in materials science lies in its potential as a specialty monomer for creating functional polymers. Its parent compounds, acrylonitrile and methacrylonitrile (B127562), are foundational components of major commercial polymers, including acrylic fibers, styrene-acrylonitrile (SAN), acrylonitrile butadiene styrene (B11656) (ABS), and nitrile rubber. wikipedia.orgbritannica.com
Incorporating a monomer like 2-Propenenitrile, 3-chloro-2-methyl- into polymer chains can impart specific, desirable properties:
Flame Retardancy: The presence of chlorine atoms in a polymer backbone is a well-established method for enhancing flame retardant properties. specialchem.com
Cross-linking and Post-Polymerization Modification: The highly reactive allylic chloride provides a handle for subsequent chemical reactions. This can be used to form cross-links between polymer chains, improving thermal and mechanical properties, or to graft other functional molecules onto the polymer backbone.
Tuning Material Properties: As a halogenated monomer, it can influence properties such as chemical resistance and thermal stability. specialchem.com Furthermore, the use of halogen bonding as a tool in supramolecular chemistry and polymer design is a growing field, where halogen atoms act as electron acceptors to direct self-assembly. rsc.orgresearchgate.net
Properties
CAS No. |
10329-37-0 |
|---|---|
Molecular Formula |
C4H4ClN |
Molecular Weight |
101.53 g/mol |
IUPAC Name |
(E)-3-chloro-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c1-4(2-5)3-6/h2H,1H3/b4-2+ |
InChI Key |
SRNADAWHRWZEFE-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\Cl)/C#N |
Canonical SMILES |
CC(=CCl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propenenitrile, 3 Chloro 2 Methyl
Classical Preparative Routes
Classical methods for the synthesis of 2-propenenitrile, 3-chloro-2-methyl- and related α,β-unsaturated nitriles often rely on well-established reaction mechanisms, including pyrolytic elimination and condensation reactions followed by dehydration or dehydrohalogenation.
Pyrolytic Approaches in 2-Propenenitrile, 3-chloro-2-methyl- Synthesis
Pyrolytic methods, involving the thermal decomposition of larger molecules to form smaller, unsaturated compounds, represent a potential route for the synthesis of halogenated propenenitriles. While specific pyrolytic preparations of 2-propenenitrile, 3-chloro-2-methyl- are not extensively documented, the general principles of pyrolysis of halogenated organic compounds can be considered. For instance, the pyrolysis of chlorinated polymers or other organochlorine compounds can lead to the formation of various chlorinated hydrocarbons through the elimination of hydrogen chloride (HCl) and other fragments. nih.govcranfield.ac.uk
In a conceptual pyrolytic synthesis of 2-propenenitrile, 3-chloro-2-methyl-, a suitable precursor would be a larger molecule containing the requisite carbon skeleton and functionalities that can eliminate to form the desired double bond and nitrile group upon heating. The thermal decomposition of chlorinated nitriles or related compounds could be a potential, though likely non-selective, method for its formation. nih.gov The co-pyrolysis of materials like poly(vinyl chloride) (PVC) with nitrogen-containing polymers has been shown to produce chlorinated and nitrogenous compounds, indicating the feasibility of forming such structures under pyrolytic conditions. researchgate.net
Condensation and Elimination Reactions for 2-Propenenitrile, 3-chloro-2-methyl- Precursors
A more controlled and widely applicable classical approach involves condensation and elimination reactions. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl compound, is a cornerstone for the synthesis of α,β-unsaturated nitriles. bhu.ac.inresearchgate.neteurekaselect.com For the synthesis of 2-propenenitrile, 3-chloro-2-methyl-, this would typically involve the condensation of a chlorinated aldehyde or ketone with a nitrile possessing an α-methyl group, such as 2-methylpropanenitrile.
A plausible synthetic route could start with the Knoevenagel condensation of chloroacetaldehyde (B151913) with 2-methylpropanenitrile, catalyzed by a weak base. The resulting intermediate would then undergo dehydration to yield the target compound.
Another potential pathway involves the chlorination of a precursor followed by an elimination reaction. For example, the chlorination of 2-methyl-2-propenenitrile (methacrylonitrile) could yield 2,3-dichloro-2-methylpropanenitrile. researchgate.netwikipedia.org Subsequent dehydrochlorination of this saturated intermediate, typically using a base, would introduce the double bond to form 2-propenenitrile, 3-chloro-2-methyl-. wikipedia.org
| Reaction Type | Starting Materials | Key Intermediates | Product |
| Knoevenagel Condensation | Chloroacetaldehyde, 2-Methylpropanenitrile | Aldol-type adduct | 2-Propenenitrile, 3-chloro-2-methyl- |
| Chlorination-Dehydrochlorination | 2-Methyl-2-propenenitrile, Chlorine | 2,3-Dichloro-2-methylpropanenitrile | 2-Propenenitrile, 3-chloro-2-methyl- |
Modern Catalytic Synthesis Strategies
Modern synthetic chemistry offers a range of catalytic methods that provide greater efficiency, selectivity, and functional group tolerance compared to classical routes. Transition metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions for 2-Propenenitrile, 3-chloro-2-methyl- Derivatives (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving an organoboron compound and an organic halide, catalyzed by a palladium complex. rsc.orgmusechem.comlibretexts.org Given that 2-propenenitrile, 3-chloro-2-methyl- possesses a vinyl chloride moiety, it could potentially serve as an electrophilic partner in Suzuki-Miyaura coupling reactions. This would allow for the introduction of a wide variety of substituents at the 3-position of the propenenitrile backbone.
The reaction would involve coupling 2-propenenitrile, 3-chloro-2-methyl- with a suitable organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base. The success of such a reaction would depend on the relative reactivity of the C-Cl bond and the stability of the nitrile group under the reaction conditions. The use of specialized phosphine (B1218219) ligands can be crucial for achieving high yields and selectivity in the coupling of vinyl chlorides. rsc.org
| Catalyst System | Coupling Partners | Potential Product |
| Pd(OAc)2 / SPhos | 2-Propenenitrile, 3-chloro-2-methyl-, Arylboronic acid | 2-Propenenitrile, 3-aryl-2-methyl- |
| Pd(PPh3)4 | 2-Propenenitrile, 3-chloro-2-methyl-, Vinylboronic acid | Substituted diene nitrile |
Transition Metal-Catalyzed Transformations in Halogenated Nitrile Formation
Transition metal catalysts are instrumental in a variety of transformations that can lead to the formation of halogenated nitriles. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of α,β-unsaturated nitriles. frontiersin.orgresearchgate.net One can envision a transition metal-catalyzed approach to 2-propenenitrile, 3-chloro-2-methyl- that involves the direct introduction of the chloro and cyano functionalities or the formation of the carbon skeleton through a catalytic coupling process.
For example, a palladium-catalyzed alkenylation of a suitably substituted acetonitrile (B52724) derivative with a vinyl halide could construct the propenenitrile backbone. frontiersin.org Alternatively, transition metal-catalyzed hydrocyanation of a chlorinated alkyne could also be a potential route.
Stereoselective Synthesis and Isomer Control in 2-Propenenitrile, 3-chloro-2-methyl- Production
The presence of a double bond in 2-propenenitrile, 3-chloro-2-methyl- gives rise to the possibility of E/Z isomerism. The control of this stereochemistry is a significant aspect of its synthesis.
The stereochemical outcome of reactions like the Knoevenagel condensation can often be influenced by the reaction conditions, such as the choice of catalyst, solvent, and temperature. In many cases, the thermodynamically more stable E-isomer is the major product. bhu.ac.in However, specific conditions or catalysts can be employed to favor the formation of the Z-isomer. nih.gov
The Wittig reaction and its variations are also powerful tools for the stereoselective synthesis of alkenes, and could potentially be adapted for the synthesis of 2-propenenitrile, 3-chloro-2-methyl- with control over the double bond geometry. nih.gov
Once a mixture of E/Z isomers is obtained, their separation can be achieved through various chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography. nih.gov The distinct physical properties of the isomers, such as their melting points and spectroscopic characteristics (e.g., 1H NMR), can be used to distinguish and characterize them. nih.gov
| Method | Stereochemical Control | Notes |
| Knoevenagel Condensation | Often favors the E-isomer, but can be influenced by reaction conditions. | A widely used method for forming C=C bonds. |
| Wittig Reaction | Can be highly stereoselective for either E or Z isomers depending on the ylide and reaction conditions. | A versatile olefination reaction. |
| Chromatographic Separation | Allows for the isolation of individual E and Z isomers from a mixture. | Techniques include TLC and column chromatography. |
Industrial Scale Synthesis Research for 2-Propenenitrile, 3-chloro-2-methyl- Intermediates
The industrial synthesis of 2-Propenenitrile, 3-chloro-2-methyl- is not extensively documented in publicly available literature. However, its structure suggests a synthetic pathway originating from a crucial intermediate: methacrylonitrile (B127562) (also known as 2-methylprop-2-enenitrile). wikipedia.org Methacrylonitrile serves as the backbone of the target molecule, with the subsequent addition of a chlorine atom at the 3-position. Therefore, research into the industrial-scale synthesis of this intermediate is directly relevant.
The dominant commercial method for producing methacrylonitrile is the vapor-phase catalytic ammoxidation of isobutylene (B52900). wikipedia.orgacs.org This process, pioneered by companies like Standard Oil Co. (Ohio), reacts isobutylene with ammonia (B1221849) and oxygen in the presence of a sophisticated catalyst system. acs.org This method is analogous to the highly successful SOHIO process for manufacturing acrylonitrile (B1666552) from propylene (B89431). acs.org
The reaction can be summarized as follows: C₄H₈ (isobutylene) + NH₃ (ammonia) + 1.5 O₂ (oxygen) → C₄H₅N (methacrylonitrile) + 3 H₂O (water)
Key aspects of the industrial process include:
Raw Materials : The primary feedstocks are isobutylene, ammonia, and oxygen, which is typically supplied from the air. acs.org888chem.com Tert-butanol can also be used as a starting material in place of isobutylene. googleapis.com
Catalyst Systems : The efficiency and selectivity of the ammoxidation process are highly dependent on the catalyst. Industrial catalysts are typically complex mixed metal oxides supported on silica. googleapis.com A common formulation includes oxides of molybdenum, bismuth, and iron. googleapis.comgoogle.com Other elements, such as potassium, rubidium, cesium, cobalt, or nickel, may be included to enhance catalyst performance, stability, and longevity. googleapis.comgoogle.com
Reaction Conditions : The ammoxidation is a high-temperature, gas-phase reaction. It is generally conducted in either a fluidized bed or a fixed bed reactor. googleapis.com The process requires careful control of parameters to maximize yield and catalyst life. googleapis.com
By-products : The reaction is not perfectly selective, leading to the formation of several by-products. These include acetonitrile, hydrogen cyanide, and acrolein. wikipedia.org Separation and purification of the methacrylonitrile product stream are therefore essential downstream processes.
The following table summarizes the typical industrial parameters for the synthesis of the key intermediate, methacrylonitrile.
| Parameter | Description | Typical Values / Conditions | References |
|---|---|---|---|
| Primary Feedstocks | The main reactants for the synthesis process. | Isobutylene (or tert-butanol), Ammonia, Oxygen (from air) | wikipedia.orgacs.orggoogleapis.com |
| Catalyst System | Solid, heterogeneous catalyst used to facilitate the reaction. | Silica-supported mixed metal oxides (e.g., Mo-Bi-Fe oxides) | googleapis.comgoogle.com |
| Reactor Type | The vessel in which the chemical reaction takes place. | Fluidized bed or Fixed bed reactor | googleapis.com |
| Temperature | The operational temperature range for the reaction. | 380°C to 480°C | googleapis.com |
| Contact Time | The duration for which the reactants are in contact with the catalyst. | 1 to 10 seconds | googleapis.com |
| Key By-products | Unwanted substances formed alongside the desired product. | Acetonitrile, Hydrogen Cyanide, Acrolein | wikipedia.org |
Green Chemistry Principles Applied to 2-Propenenitrile, 3-chloro-2-methyl- Synthesis
The application of green chemistry principles to the synthesis of 2-Propenenitrile, 3-chloro-2-methyl- aims to reduce its environmental impact and improve safety. researchgate.net The analysis can be divided into the two conceptual steps: the synthesis of the methacrylonitrile intermediate and its subsequent chlorination.
Step 1: Methacrylonitrile Synthesis via Ammoxidation
The industrial ammoxidation process already incorporates some green chemistry principles, while other areas offer opportunities for improvement.
Catalysis (Principle 9) : The process is fundamentally catalytic, using heterogeneous catalysts instead of stoichiometric reagents. googleapis.comgoogle.com This is a core principle of green chemistry, as catalysts enhance reaction rates and selectivity, reducing energy consumption and waste. Research focuses on developing more stable and selective catalysts to prolong their lifespan and minimize by-product formation. googleapis.com
Atom Economy (Principle 2) : The theoretical atom economy of the ammoxidation of isobutylene to methacrylonitrile is relatively high, with water being the main theoretical by-product. Designing synthetic methods to maximize the incorporation of all materials into the final product is a key goal. However, the formation of side products like hydrogen cyanide reduces the practical atom economy. wikipedia.org
Less Hazardous Chemical Syntheses (Principle 3) : While the process is effective, it involves hazardous materials such as ammonia and produces highly toxic hydrogen cyanide as a by-product. wikipedia.org Green chemistry encourages the design of processes that use and generate substances with minimal toxicity.
Design for Energy Efficiency (Principle 6) : The reaction is conducted at high temperatures (380-480°C), which is energy-intensive. googleapis.com A greener approach would involve developing next-generation catalysts that can operate efficiently at lower temperatures.
Use of Renewable Feedstocks (Principle 7) : Isobutylene is primarily derived from fossil fuels. A long-term green chemistry goal would be to develop pathways to produce this feedstock from renewable biomass sources.
Step 2: Hypothetical Chlorination of Methacrylonitrile
The conversion of methacrylonitrile to 2-Propenenitrile, 3-chloro-2-methyl- would involve an allylic chlorination. Evaluating potential chlorination agents through the lens of green chemistry is crucial.
Use of Chlorine Gas (Cl₂) : This is a traditional chlorinating agent. However, it is highly toxic and corrosive. The reaction would also produce hydrogen chloride (HCl) as a by-product, which reduces atom economy and requires neutralization, generating salt waste.
Use of N-Chlorosuccinimide (NCS) : NCS is a milder and more selective chlorinating agent. However, it has a poor atom economy, as it generates succinimide (B58015) as a stoichiometric by-product. This aligns with the principle of Reducing Derivatives (Principle 8) , which suggests avoiding unnecessary steps that require additional reagents and generate waste. semanticscholar.org
Safer Solvents and Auxiliaries (Principle 5) : The choice of solvent for the chlorination step is critical. Green chemistry advocates for the use of safer solvents, such as water or supercritical fluids, or eliminating the solvent altogether if possible, rather than using hazardous chlorinated solvents.
The following interactive table provides a qualitative assessment of the likely synthetic pathway against selected green chemistry principles.
| Green Chemistry Principle | Assessment of the Synthesis Pathway | References |
|---|---|---|
| 1. Prevention | Moderate. The ammoxidation process generates toxic by-products like HCN, which require careful management and disposal. | wikipedia.org |
| 2. Atom Economy | High (in theory for ammoxidation). The practical atom economy is lowered by by-product formation. Chlorination with reagents like NCS has poor atom economy. | |
| 3. Less Hazardous Syntheses | Low to Moderate. The use of ammonia and the generation of HCN in the first step, along with the use of hazardous chlorinating agents in the second, pose significant risks. | wikipedia.org |
| 6. Design for Energy Efficiency | Low. The high temperatures required for ammoxidation result in significant energy consumption. | googleapis.com |
| 7. Use of Renewable Feedstocks | Low. The current process relies on fossil fuel-derived isobutylene. | |
| 9. Catalysis | High. The use of heterogeneous catalysts in the ammoxidation step is a key strength from a green chemistry perspective. | googleapis.comgoogle.com |
Chemical Reactivity and Mechanistic Investigations of 2 Propenenitrile, 3 Chloro 2 Methyl
Electron-Deficient Olefin Reactivity in 2-Propenenitrile, 3-chloro-2-methyl-
The presence of both a nitrile and a chloro-methyl group attached to the propenenitrile framework suggests a complex electronic environment influencing the reactivity of the carbon-carbon double bond. These electron-withdrawing groups are expected to render the olefin electron-deficient.
Nucleophilic Addition Reactions to the Activated Double Bond
A thorough review of available scientific literature and chemical databases did not yield specific studies or detailed research findings on the nucleophilic addition reactions to the activated double bond of 2-Propenenitrile, 3-chloro-2-methyl-. Consequently, no data tables on reagents, conditions, and products for this specific reaction type can be provided.
Cycloaddition Reactions Involving 2-Propenenitrile, 3-chloro-2-methyl- as a Dienophile
Despite the anticipated dienophilic character of 2-Propenenitrile, 3-chloro-2-methyl- in cycloaddition reactions due to its electron-deficient nature, a comprehensive search of published research has not revealed any specific examples or mechanistic investigations of its participation in such reactions. Therefore, no detailed research findings or data tables of cycloaddition reactions involving this specific compound are available.
Transformations of the Nitrile Moiety
The nitrile group is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, alcoholysis, reduction, and amination.
Hydrolysis and Alcoholysis Pathways
Specific experimental data or theoretical studies detailing the hydrolysis and alcoholysis of the nitrile moiety in 2-Propenenitrile, 3-chloro-2-methyl- could not be located in the reviewed literature. As such, information regarding the specific conditions and products of these transformations for this compound is not available.
Reduction and Amination Reactions
A comprehensive search for research on the reduction and amination of the nitrile group in 2-Propenenitrile, 3-chloro-2-methyl- did not yield any specific findings. There is no available data on the reaction pathways, reagents, or products for these transformations.
Reactivity at the Halogenated Position of 2-Propenenitrile, 3-chloro-2-methyl-
The allylic chloride structure in 2-Propenenitrile, 3-chloro-2-methyl- suggests potential reactivity towards nucleophilic substitution. However, a review of the scientific literature did not provide any specific studies on the reactivity at this halogenated position. Detailed research findings on substitutions or other reactions at the C-Cl bond are therefore not available.
Lacking Sufficient Data for In-Depth Analysis of 2-Propenenitrile, 3-chloro-2-methyl-
The intended scope of this article was to provide a detailed analysis of the chemical reactivity and mechanistic investigations of 2-Propenenitrile, 3-chloro-2-methyl-, with a specific focus on nucleophilic substitution, radical reactions involving chlorine abstraction, theoretical and computational elucidations of its reaction mechanisms, and the study of its reactive intermediates. However, the foundational research required to construct such a detailed analysis appears to be limited.
Information on related, but structurally distinct, compounds such as acrylonitrile (B1666552) (2-propenenitrile), methacrylonitrile (B127562), and various chlorinated propenes is more abundant. For instance, the reactivity of the nitrile group and the allylic chlorine in similar structures has been a subject of investigation. In principle, the chlorine atom in 2-Propenenitrile, 3-chloro-2-methyl- would be susceptible to nucleophilic substitution reactions . An electron-rich nucleophile would be expected to attack the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The presence of the electron-withdrawing nitrile group and the methyl group would influence the reaction rate and potentially the mechanism (SN1 vs. SN2 pathways).
Similarly, radical reactions involving chlorine abstraction are a plausible transformation for this molecule. Homolytic cleavage of the carbon-chlorine bond, often initiated by radical initiators or UV light, would generate a resonance-stabilized allylic radical. The stability of this intermediate would be a key factor in the feasibility and outcome of such reactions.
Theoretical and computational studies are powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating reaction energetics. Such studies on analogous allylic chlorides and substituted acrylonitriles have provided valuable insights into their reactivity. However, specific computational models and mechanistic pathways for 2-Propenenitrile, 3-chloro-2-methyl- are not prominently featured in published research.
The study of reactive intermediates , such as the potential carbocation in a nucleophilic substitution or the radical in a chlorine abstraction, is crucial for a complete understanding of a reaction mechanism. Spectroscopic techniques and trapping experiments are typically employed for this purpose. Again, specific data for intermediates derived from 2-Propenenitrile, 3-chloro-2-methyl- is lacking.
Due to this absence of specific research data, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline for 2-Propenenitrile, 3-chloro-2-methyl-. The generation of detailed research findings and data tables would require speculative extrapolation from related compounds, which would not meet the standards of scientific accuracy. Further experimental and computational research on this specific compound is needed to populate the areas of inquiry outlined in the proposed article structure.
Derivatization and Functionalization Strategies of 2 Propenenitrile, 3 Chloro 2 Methyl
Synthesis of Substituted 2-Propenenitrile, 3-chloro-2-methyl- Derivatives
The synthesis of derivatives from 2-Propenenitrile, 3-chloro-2-methyl- is anticipated to be primarily governed by the reactivity of its allylic chloride. This functional group is susceptible to nucleophilic substitution, which can proceed through either an S(_N)2 or S(_N)2' pathway. The presence of the electron-withdrawing nitrile group and the methyl group on the double bond will influence the regioselectivity of these reactions.
Nucleophilic attack at the carbon bearing the chlorine atom (α-carbon) would lead to direct substitution, while attack at the γ-carbon of the double bond would result in an allylic rearrangement. The choice of nucleophile, solvent, and reaction conditions would be critical in directing the outcome of these transformations. For instance, soft nucleophiles tend to favor S(_N)2' reactions, while hard nucleophiles may favor direct S(_N)2 substitution.
Table 1: Plausible Nucleophilic Substitution Reactions of 2-Propenenitrile, 3-chloro-2-methyl- This table is illustrative and based on the general reactivity of allylic halides.
| Nucleophile | Reagent Example | Potential Product(s) |
| Amine | R-NH(_2) | 2-Propenenitrile, 3-(alkylamino)-2-methyl- |
| Thiol | R-SH | 2-Propenenitrile, 3-(alkylthio)-2-methyl- |
| Alkoxide | R-O | 2-Propenenitrile, 3-alkoxy-2-methyl- |
| Cyanide | NaCN | 3-Butenenitrile, 2-methyl-3-cyano- |
Functional Group Interconversions from 2-Propenenitrile, 3-chloro-2-methyl-
The nitrile group in 2-Propenenitrile, 3-chloro-2-methyl- is a versatile functional handle that can be converted into a variety of other functionalities. These transformations significantly expand the synthetic utility of the parent molecule.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Mild hydrolysis conditions, for instance using potassium hydroxide (B78521) in tert-butyl alcohol, have been shown to selectively convert nitriles to amides. acs.org Vigorous acidic or basic hydrolysis would lead to the corresponding carboxylic acid. lumenlearning.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). Alternatively, catalytic hydrogenation can also achieve this transformation. The double bond in the propenenitrile backbone is also susceptible to reduction. Catalytic systems, such as copper/xanthene-type bisphosphine complexes, have been shown to efficiently reduce α,β-unsaturated nitriles to the corresponding saturated nitriles. rsc.org
Table 2: Potential Functional Group Interconversions of the Nitrile Moiety This table is illustrative and based on general reactions of nitriles.
| Reaction | Reagents | Product Functional Group |
| Hydrolysis (to Amide) | H(_2)O, H or OH (mild) | Primary Amide |
| Hydrolysis (to Carboxylic Acid) | H(_2)O, H or OH (strong) | Carboxylic Acid |
| Reduction (to Amine) | LiAlH(_4), then H(_2)O | Primary Amine |
| Conjugate Reduction | PMHS, Cu catalyst | Saturated Nitrile |
Utilization of 2-Propenenitrile, 3-chloro-2-methyl- as a Versatile Synthetic Building Block
The combination of an electrophilic double bond and a reactive allylic chloride makes 2-Propenenitrile, 3-chloro-2-methyl- a potentially valuable building block for the synthesis of more complex molecules, particularly heterocycles.
Synthesis of Pyrazoles: α,β-Unsaturated nitriles are known precursors for the synthesis of pyrazole (B372694) derivatives. The reaction with hydrazine (B178648) or its derivatives typically proceeds via a Michael addition followed by cyclization and aromatization. beilstein-journals.orgmdpi.com The substitution pattern on the resulting pyrazole can be controlled by the choice of substituted hydrazine.
Cycloaddition Reactions: The electron-deficient nature of the double bond in 2-Propenenitrile, 3-chloro-2-methyl-, due to the adjacent nitrile group, makes it a suitable dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. For example, reaction with azides could lead to the formation of triazoles, and with nitrile oxides to isoxazoles. The regioselectivity of these cycloadditions would be an important consideration.
Regio- and Stereoselective Functionalization Approaches
Achieving regio- and stereoselectivity in the functionalization of 2-Propenenitrile, 3-chloro-2-methyl- is crucial for its application in targeted synthesis.
Regioselectivity: In nucleophilic substitution reactions, the regioselectivity between the α- and γ-positions is a key challenge. As previously mentioned, the nature of the nucleophile and reaction conditions play a significant role. The steric hindrance provided by the methyl group at the 2-position might favor nucleophilic attack at the less hindered γ-position in some cases.
Stereoselectivity: For reactions that generate new stereocenters, such as conjugate additions or certain cycloadditions, controlling the stereochemical outcome is essential. The use of chiral catalysts or auxiliaries could enable enantioselective transformations. While specific studies on 2-Propenenitrile, 3-chloro-2-methyl- are lacking, stereoselective syntheses of substituted acrylonitriles have been reported, often employing methods like the Knoevenagel condensation with chiral catalysts to control the geometry of the double bond. researchgate.netrsc.org
Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Propenenitrile, 3 Chloro 2 Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. magritek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unequivocal assignment of molecular structures. magritek.com For 2-Propenenitrile, 3-chloro-2-methyl-, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are essential for complete characterization and to distinguish it from its isomers. oxinst.comresearchgate.net
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For 2-Propenenitrile, 3-chloro-2-methyl-, three distinct proton signals are expected.
The protons on the terminal double bond (the =CH₂) are diastereotopic and would appear as two separate signals. Due to the electronegativity of the nitrile group, these protons would be deshielded and are expected to resonate downfield. The protons of the chloromethyl group (-CH₂Cl) would appear as a singlet, shifted downfield due to the influence of the adjacent chlorine atom. The methyl group (-CH₃) protons would also appear as a singlet, typically in the upfield region of the spectrum. Protons on carbons adjacent to a nitrile group generally absorb in the 2-3 ppm region. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Propenenitrile, 3-chloro-2-methyl-
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| =CH ₂ (vinylic) | 5.5 - 6.5 | Singlet (or narrow doublet) | 1H |
| =CH ₂ (vinylic) | 5.5 - 6.5 | Singlet (or narrow doublet) | 1H |
| -CH ₂Cl (allylic) | ~4.1 | Singlet | 2H |
| -CH ₃ (vinylic) | 1.8 - 2.2 | Singlet | 3H |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons present (e.g., alkyl, alkene, carbonyl, nitrile). libretexts.org The spectrum for 2-Propenenitrile, 3-chloro-2-methyl-, is expected to show five distinct signals, corresponding to each carbon atom in the molecule.
The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115–120 ppm. libretexts.org The two sp² hybridized carbons of the double bond (C=C) will appear in the typical alkene region (110-140 ppm). The sp³ hybridized carbon of the chloromethyl group will be deshielded by the chlorine atom, while the methyl carbon will appear at the most upfield position. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Propenenitrile, 3-chloro-2-methyl-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C ≡N (nitrile) | 115 - 120 |
| C=C (CN)CH₃ (quaternary alkene) | 130 - 140 |
| =C H₂ (terminal alkene) | 125 - 135 |
| -C H₂Cl (chloromethyl) | 40 - 50 |
| -C H₃ (methyl) | 15 - 25 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. The presence of five distinct signals would confirm the proposed carbon framework. docbrown.infodocbrown.info
While 1D NMR provides fundamental structural data, 2D NMR techniques are often necessary to unambiguously assign the structure and differentiate between isomers. oxinst.comnih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. nih.govipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For 2-Propenenitrile, 3-chloro-2-methyl-, an HSQC spectrum would show correlations between the =CH₂ protons and their corresponding carbon, the -CH₂Cl protons and their carbon, and the -CH₃ protons and their carbon. This confirms the direct C-H bonds. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the molecular backbone. For instance, HMBC would show correlations from the -CH₂Cl protons to the quaternary alkene carbon and the methyl carbon, and from the methyl protons to the quaternary alkene carbon and the nitrile carbon. These long-range correlations provide definitive proof of the structural arrangement and are instrumental in distinguishing it from regioisomers. nih.govipb.pt
COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are coupled to each other. In the case of 2-Propenenitrile, 3-chloro-2-methyl-, minimal splitting is predicted, but COSY can be used to confirm the absence of coupling between the isolated spin systems (=CH₂, -CH₂Cl, and -CH₃). oxinst.com
The application of these 2D NMR methods provides a complete and unambiguous picture of the molecular structure, which is essential for differentiating complex isomers. nih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, probes the vibrational modes of molecules. It is an effective tool for identifying the functional groups present in a molecule. semanticscholar.org
IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific chemical bonds and functional groups. The IR spectrum of 2-Propenenitrile, 3-chloro-2-methyl-, would display several characteristic absorption bands.
The most distinct absorption would be from the nitrile (C≡N) triple bond stretch, which appears in a relatively uncongested region of the spectrum, typically around 2250 cm⁻¹. libretexts.org The carbon-carbon double bond (C=C) stretch would be observed in the 1680-1620 cm⁻¹ region. The C-Cl bond stretch is found in the fingerprint region, usually between 800 and 600 cm⁻¹. docbrown.info Additionally, C-H stretching and bending vibrations for both the sp² (=CH₂) and sp³ (-CH₃, -CH₂Cl) carbons would be present. docbrown.info
Table 3: Characteristic IR/FTIR Absorption Frequencies for 2-Propenenitrile, 3-chloro-2-methyl-
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | ~2250 | Medium to Strong |
| Alkene | C=C stretch | 1680 - 1620 | Medium |
| Alkene | =C-H stretch | 3100 - 3000 | Medium |
| Alkyl | -C-H stretch | 3000 - 2850 | Medium to Strong |
| Chloroalkane | C-Cl stretch | 800 - 600 | Strong |
Note: These values represent typical ranges for the specified functional groups. Data for related compounds like 2-propenenitrile and 2-chloro-2-methylpropane (B56623) support these expected ranges. docbrown.infonist.gov
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, and the resulting energy shifts correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.
For 2-Propenenitrile, 3-chloro-2-methyl-, the symmetrical and less polar bonds, such as the C=C and C≡N bonds, are expected to produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the carbon-carbon double bond and the nitrile group, which might show weak or medium intensity in the IR spectrum. The analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. acs.org
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of "2-Propenenitrile, 3-chloro-2-methyl-" through fragmentation analysis. The molecular formula for this compound is C4H4ClN, yielding a molecular weight of approximately 101.53 g/mol . nih.gov
A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for the molecular ion. Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺. The relative intensity of these peaks is expected to be in a ratio of approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. docbrown.info
The fragmentation pattern provides further structural information. Upon ionization, the molecular ion of "2-Propenenitrile, 3-chloro-2-methyl-" can undergo cleavage at its weakest bonds. Common fragmentation pathways for similar halogenated organic molecules include:
Loss of a Chlorine Radical: The C-Cl bond is relatively weak and can cleave to form a [M-Cl]⁺ fragment ion. This would correspond to a peak at m/z 66. This fragment is often a stable and abundant ion. docbrown.info
Loss of a Methyl Radical: Cleavage of a C-C bond can result in the loss of a methyl group (•CH₃), leading to a fragment ion at m/z 86/88.
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles involves the elimination of a neutral HCN molecule, which would result in a fragment ion peak 27 mass units lower than the parent or a major fragment ion.
The base peak in the spectrum, which is the most abundant ion, provides insight into the most stable fragment formed. For analogous small, branched molecules, the most stable carbocation often forms the base peak. docbrown.info
| m/z Value | Proposed Ion Fragment | Significance |
|---|---|---|
| 101/103 | [C₄H₄ClN]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺) |
| 86/88 | [C₃HClN]⁺ | Loss of methyl radical (•CH₃) |
| 66 | [C₄H₄N]⁺ | Loss of chlorine radical (Cl•) |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating "2-Propenenitrile, 3-chloro-2-methyl-" from impurities, starting materials, and isomeric byproducts, as well as for determining its purity.
Gas Chromatography (GC) Method Development
Gas chromatography is a highly effective technique for the analysis of volatile compounds like substituted acrylonitriles. nist.gov Method development for "2-Propenenitrile, 3-chloro-2-methyl-" involves optimizing several parameters to achieve efficient separation and accurate quantification.
A typical GC system for this analysis would be equipped with a flame ionization detector (FID) for routine purity checks or a mass spectrometer (MS) for definitive identification of impurities. uzh.chsemanticscholar.org The separation is generally performed on a capillary column, with stationary phases of varying polarity chosen based on the specific separation required. kelid1.ir
Key parameters in GC method development include:
Column Selection: A mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often a good starting point for separating compounds with different functional groups. semanticscholar.org
Temperature Program: A programmed temperature ramp is typically used, starting at a low temperature to separate volatile impurities and gradually increasing to elute the main compound and any less volatile components. researchgate.net
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation.
Carrier Gas: Helium or nitrogen is commonly used as the carrier gas, with the flow rate optimized for the best separation efficiency. hpst.cz
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | FID at 270 °C or MS (scan range 40-300 amu) |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of less volatile derivatives or for the separation of isomers that are difficult to resolve by GC. mdpi.comnih.gov The synthesis of "2-Propenenitrile, 3-chloro-2-methyl-" can potentially yield (E)- and (Z)-isomers, which may have very similar boiling points but different polarities, making them ideal candidates for HPLC separation.
Both normal-phase and reverse-phase HPLC can be employed.
Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is effective at separating isomers with different polarities.
Reverse-Phase HPLC: This is the more common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water mixture). sielc.com Separation is based on differences in hydrophobicity.
Developing an HPLC method involves selecting the appropriate column and optimizing the mobile phase composition (isocratic or gradient elution) to achieve the desired resolution between the isomers. researchgate.net Diastereomeric derivatives can also be separated using HPLC, which is a powerful strategy for resolving enantiomers of chiral acrylonitrile (B1666552) derivatives. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temperature | 30 °C |
X-ray Crystallography for Solid-State Structural Elucidation of 2-Propenenitrile, 3-chloro-2-methyl- Derivatives
For derivatives of "2-Propenenitrile, 3-chloro-2-methyl-" that are crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice.
The analysis of a suitable single crystal yields fundamental structural data, including:
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles confirm the molecular connectivity and geometry. mdpi.com
Conformation: The technique reveals the preferred conformation of the molecule in the solid state.
Stereochemistry: For chiral derivatives or specific isomers, crystallography unambiguously determines the absolute configuration or the (E/Z) geometry.
Intermolecular Interactions: It provides detailed insight into how molecules pack in the crystal, revealing non-covalent interactions like hydrogen bonding or dipole-dipole interactions that influence the physical properties of the solid. mdpi.com
Data from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions, which are unique for a specific crystalline form of a compound. mdpi.com While a crystal structure for the parent compound "2-Propenenitrile, 3-chloro-2-methyl-" may not be readily available, this method is the gold standard for characterizing its solid derivatives. nih.gov
| Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | Defines the symmetry operations of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
Computational and Theoretical Chemistry Studies of 2 Propenenitrile, 3 Chloro 2 Methyl
Quantum Mechanical Calculations on Molecular Structure and Electronic Properties
There are no available studies that have performed quantum mechanical calculations to determine the specific molecular structure and electronic properties of 2-Propenenitrile, 3-chloro-2-methyl-. Such a study would typically involve the calculation of bond lengths, bond angles, dihedral angles, and electronic descriptors like HOMO-LUMO gaps and molecular electrostatic potential maps.
Density Functional Theory (DFT) Investigations of Conformational Preferences and Energetics
No DFT investigations into the conformational preferences and energetics of 2-Propenenitrile, 3-chloro-2-methyl- have been found in the scientific literature. A conformational analysis would identify the most stable geometric arrangements of the molecule and the energy barriers between them.
Computational Studies on Reaction Mechanisms and Transition States
There is no published research on the computational modeling of reaction mechanisms and the identification of transition states involving 2-Propenenitrile, 3-chloro-2-methyl-. Such studies are crucial for understanding the reactivity of a compound and predicting the products of chemical reactions. For related molecules, computational studies have explored reactions initiated by radicals like the hydroxyl radical (OH). researchgate.net
Molecular Modeling and Simulation of 2-Propenenitrile, 3-chloro-2-methyl- Interactions
No molecular modeling or simulation studies detailing the intermolecular interactions of 2-Propenenitrile, 3-chloro-2-methyl- have been identified. These types of studies would provide insight into how the molecule interacts with itself and with other molecules, which is important for understanding its physical properties and behavior in different environments.
Polymer Chemistry and Materials Science Applications of 2 Propenenitrile, 3 Chloro 2 Methyl
Homopolymerization Studies of 2-Propenenitrile, 3-chloro-2-methyl-
Homopolymerization of vinyl monomers is fundamentally dictated by the nature of their substituent groups. For 2-Propenenitrile, 3-chloro-2-methyl-, the presence of both a methyl group and a nitrile group on the same vinyl carbon atom (an α-substitution pattern similar to methacrylonitrile) is significant. Methacrylonitrile (B127562) (MeAN) is known to be readily polymerized via free-radical methods to form homopolymers. wikipedia.org The polymerization process for acrylonitrile (B1666552) derivatives typically involves the three key stages of free-radical addition polymerization: initiation, propagation, and termination. youtube.com
An initiator, such as a peroxide or an azo compound, decomposes to form free radicals, which then attack the double bond of the monomer to initiate the polymer chain. youtube.com The chain propagates by the sequential addition of more monomer molecules. youtube.com Termination occurs when two growing radical chains combine. youtube.com
The polymerization of 2-Propenenitrile, 3-chloro-2-methyl- is expected to proceed via a similar free-radical mechanism. The additional chloromethyl group (-CH₂Cl) introduces a new dimension. While it is not directly attached to the vinyl group and thus may have a limited electronic effect on the double bond's reactivity compared to the nitrile and methyl groups, it could potentially participate in side reactions, such as chain transfer, which could influence the final molecular weight of the polymer. The steric hindrance provided by the α-methyl group, combined with the chloromethyl group, might also affect the rate of propagation and the stereochemistry of the resulting polymer chain.
Copolymerization of 2-Propenenitrile, 3-chloro-2-methyl- with Other Monomers
Copolymerization is a versatile technique used to create polymers with tailored properties by combining two or more different monomers. essentialchemicalindustry.org The behavior of 2-Propenenitrile, 3-chloro-2-methyl- in copolymerization would be crucial for its practical applications. The incorporation of this monomer into polymer chains with comonomers like styrene (B11656), acrylates, or butadiene could yield materials with a unique combination of properties. For instance, acrylonitrile is a key component in SAN (styrene-acrylonitrile) and ABS (acrylonitrile-butadiene-styrene) plastics, where it imparts chemical resistance and thermal stability. essentialchemicalindustry.org
The relative reactivity of monomers in a copolymerization reaction is described by monomer reactivity ratios (r₁ and r₂). researchgate.net These ratios are determined experimentally and are critical for predicting copolymer composition and microstructure. chemrxiv.orgchemrxiv.org For example, in the free radical copolymerization of 2-cyanomethyl-1,3-butadiene (CMBD) with styrene and acrylonitrile, the reactivity ratios indicated that the cyano-containing monomer was more reactive than its comonomers. acs.org
While specific reactivity ratios for 2-Propenenitrile, 3-chloro-2-methyl- are not available in the reviewed literature, they could be determined using established methods like Fineman-Ross or Kelen-Tudos. researchgate.net The data obtained would be essential for controlling the composition and properties of the resulting copolymers.
Table 1: Illustrative Monomer Reactivity Ratios for a Related System (Acrylonitrile/Methyl Acrylate)
This table provides data for the well-studied acrylonitrile (M1) and methyl acrylate (B77674) (M2) system to illustrate the concept of reactivity ratios. This data is not for 2-Propenenitrile, 3-chloro-2-methyl- but serves as an example of the type of data required to engineer copolymers.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior | Reference |
| Acrylonitrile | Methyl Acrylate | 1.29 ± 0.2 | 0.96 ± 0.2 | Tends toward random/statistical copolymerization | vt.edu |
Free Radical Polymerization of Acrylonitrile Derivatives
Free radical polymerization is the most common method for producing polymers from acrylonitrile and its derivatives. youtube.comresearchgate.net The process can be carried out in various environments, including bulk, solution, suspension, or emulsion. wikipedia.orgyoutube.com The choice of initiator and solvent system is critical. For instance, redox systems like potassium persulfate/thiourea are effective for aqueous polymerization of acrylonitrile. researchgate.net The fundamental mechanism involves the generation of free radicals that initiate a chain reaction, adding monomer units to a growing polymer chain until a termination event occurs. acs.org
Controlled/Living Polymerization Techniques for 2-Propenenitrile, 3-chloro-2-methyl-
Controlled/living radical polymerization (CRP) methods offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. researchgate.net Major CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net These methods have been successfully applied to acrylonitrile and methacrylates. researchgate.netresearchgate.netmdpi.comrsc.org
ATRP utilizes a transition metal complex (often copper-based) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth. mdpi.com
RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism. researchgate.netmdpi.comcsiropedia.csiro.au This technique is known for its tolerance to a wide range of functional groups. researchgate.net
NMP uses a stable nitroxide radical to reversibly cap the growing polymer chain end. rsc.org
The application of these techniques to 2-Propenenitrile, 3-chloro-2-methyl- could enable the synthesis of well-defined homopolymers and block copolymers. The presence of the chloromethyl group is generally compatible with RAFT and NMP. For ATRP, careful selection of the catalyst system would be necessary to avoid potential side reactions involving the chloro group. The successful application of RAFT to synthesize polyacrylonitrile (B21495) (PAN) and PAN-based block copolymers suggests that a similar approach could be viable for this monomer. researchgate.netresearchgate.net
Research on Structure-Property Relationships in 2-Propenenitrile, 3-chloro-2-methyl- Derived Polymers (e.g., thermal stability, chemical resistance)
The properties of a polymer are intrinsically linked to its chemical structure. For a polymer derived from 2-Propenenitrile, 3-chloro-2-methyl-, several key structural features would influence its performance:
Nitrile Groups : The polar nitrile groups would lead to strong intermolecular dipole-dipole interactions, similar to polyacrylonitrile. This typically results in high glass transition temperatures (Tg), good chemical resistance, and low gas permeability.
Methyl Groups : The α-methyl group would increase the rigidity of the polymer backbone, likely further increasing the Tg compared to a polymer without this group.
Chloromethyl Groups : The presence of chlorine atoms would increase the polymer's density and is expected to impart a degree of flame retardancy. However, the C-Cl bond can also be a point of thermal instability, potentially leading to dehydrochlorination at elevated temperatures, a known degradation pathway for polymers like poly(vinyl chloride). Studies on poly(3-chloro-2-hydroxypropyl methacrylate) have investigated its thermal decomposition kinetics, providing a model for how such chlorinated side groups might behave. hacettepe.edu.tr
The combination of these functional groups suggests that poly(2-propenenitrile, 3-chloro-2-methyl-) would likely be a rigid, amorphous material with good chemical resistance but potentially limited thermal stability compared to non-chlorinated analogs.
Table 2: Predicted Structure-Property Relationships
| Structural Feature | Expected Influence on Polymer Properties |
| Nitrile Group (-CN) | High polarity, strong intermolecular forces, increased chemical resistance, higher glass transition temperature (Tg). |
| α-Methyl Group (-CH₃) | Increased chain stiffness, restricted bond rotation, leading to a higher Tg. |
| Chloromethyl Group (-CH₂Cl) | Increased density, potential for flame retardancy, provides a reactive site for post-polymerization modification, may lower thermal stability via dehydrochlorination. |
Development of Specialty Polymers and Coatings Utilizing 2-Propenenitrile, 3-chloro-2-methyl- as a Monomer
The true potential of 2-Propenenitrile, 3-chloro-2-methyl- likely lies in its role as a functional monomer for creating specialty polymers and coatings. The chloromethyl group is a versatile reactive handle for post-polymerization modification. Through nucleophilic substitution reactions, a wide array of functional groups can be introduced onto the polymer side chains. This allows for the creation of materials with specific functionalities, such as:
Antimicrobial Surfaces : By reacting the chloro group with quaternary ammonium (B1175870) compounds or other biocidal moieties.
Adhesion Promotion : Introducing groups that can form strong bonds with specific substrates.
Crosslinkable Resins : The chloro group can act as a site for crosslinking reactions, which can be used to improve the mechanical properties and solvent resistance of coatings and materials. The grafting of 3-chloro-2-hydroxypropyl acrylate onto polyester (B1180765) fabrics, for example, has been shown to improve their properties. researchgate.net
Functional Coatings : Methacrylonitrile itself is used in the preparation of coatings. wikipedia.orgnih.gov The incorporation of the reactive chloro group from 2-Propenenitrile, 3-chloro-2-methyl- could allow for the development of advanced coatings that can be further functionalized after application.
Surface Grafting and Modification Studies with 2-Propenenitrile, 3-chloro-2-methyl-
Surface modification via polymer grafting is a powerful method to alter the surface properties of a material without changing its bulk characteristics. This can be achieved by either "grafting to" (attaching pre-formed polymer chains to the surface) or "grafting from" (initiating polymerization from active sites on the surface). nih.gov
2-Propenenitrile, 3-chloro-2-methyl- is a prime candidate for surface grafting applications. It could be grafted from surfaces that have been pre-functionalized with polymerization initiators. The resulting polymer brushes would present a surface rich in nitrile and chloromethyl groups.
Nitrile Groups : Can enhance surface polarity and interactions with polar solvents or other materials.
Chloromethyl Groups : Provide reactive sites for further surface functionalization. For example, after grafting, the surface could be modified with biomolecules, dyes, or other functional groups. This approach has been used to modify polyacrylonitrile-based membranes to improve their biocompatibility. nih.gov Similarly, other chlorinated monomers have been used to create reactive polymer microspheres and monoliths for chromatography applications. researchgate.net
This dual functionality makes the monomer highly attractive for creating advanced surfaces for applications in filtration, biomedical devices, and sensors.
Environmental Chemical Fate and Abiotic Transformation Studies of 2 Propenenitrile, 3 Chloro 2 Methyl
Atmospheric Degradation Mechanisms of 2-Propenenitrile, 3-chloro-2-methyl-
Once released into the atmosphere, volatile and semi-volatile organic compounds are subject to degradation by various reactive species. For 2-Propenenitrile, 3-chloro-2-methyl-, the primary atmospheric loss processes are expected to be reactions with hydroxyl radicals and ozone, owing to the presence of a carbon-carbon double bond.
The hydroxyl radical (•OH) is a highly reactive oxidant often referred to as the "detergent" of the troposphere, as it initiates the degradation of most organic pollutants. wikipedia.org The reaction of •OH radicals with unsaturated compounds like alkenes typically proceeds via electrophilic addition to the carbon-carbon double bond. rsc.orgrsc.org For the parent compound, acrylonitrile (B1666552), the dominant tropospheric chemical loss process is its reaction with hydroxyl radicals, which is expected to break it down within a few days. dcceew.gov.au
For 2-Propenenitrile, 3-chloro-2-methyl-, the reaction is anticipated to follow a similar pathway, with the •OH radical adding to one of the carbons of the C=C bond. This addition forms a transient, highly reactive radical intermediate. This intermediate then undergoes further reactions, often with molecular oxygen (O2), to form peroxy radicals (RO2•), which can lead to a variety of more stable, oxygenated products. wikipedia.org The presence of methyl and chloro substituents on the double bond will influence the rate and regioselectivity of the •OH addition. nih.gov
Ozonolysis is a significant atmospheric degradation pathway for compounds containing carbon-carbon double or triple bonds. libretexts.orgwikipedia.org This reaction involves the cleavage of the unsaturated bond by ozone (O3). wikipedia.org The process begins with the electrophilic addition of ozone to the C=C bond, forming an unstable primary ozonide (molozonide). libretexts.org This intermediate rapidly rearranges to a more stable secondary ozonide. libretexts.org
Under environmental conditions, the ozonide can be cleaved, especially in the presence of a workup agent (in atmospheric chemistry, this can involve reactions with other atmospheric species), to yield carbonyl compounds such as aldehydes and ketones. byjus.commasterorganicchemistry.com For 2-Propenenitrile, 3-chloro-2-methyl-, ozonolysis would cleave the C=C bond, leading to the formation of two smaller carbonyl-containing fragments.
Hydrolytic Stability and Degradation Pathways in Aqueous Environments
Hydrolysis is a chemical transformation process in which a molecule is cleaved into two parts by the addition of a water molecule. The nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid. libretexts.org This transformation typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt in acidic conditions). chemistrysteps.comorganicchemistrytutor.com
The reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid, leading directly to the formation of a carboxylic acid and an ammonium ion. libretexts.org
Base-catalyzed hydrolysis: The reaction with a base, such as sodium hydroxide (B78521), initially produces a carboxylate salt and ammonia. Subsequent acidification is required to obtain the free carboxylic acid. libretexts.orgorganicchemistrytutor.com
For 2-Propenenitrile, 3-chloro-2-methyl-, hydrolysis would convert the nitrile group into a carboxylic acid group. However, the rate of hydrolysis for many organic compounds can be very slow under typical environmental pH conditions (pH 5-9) and temperatures, and it may not be a significant degradation pathway compared to atmospheric reactions or biodegradation. europa.eu
Photochemical Transformation Mechanisms of 2-Propenenitrile, 3-chloro-2-methyl- in Various Media
Direct photolysis, or photochemical transformation, is a degradation process initiated by the absorption of solar radiation. nih.gov For a compound to undergo direct photolysis in the environment, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). nih.gov Many organic compounds, particularly those with unsaturated bonds and heteroatoms like chlorine, have the potential to absorb ultraviolet radiation, leading to bond cleavage, rearrangement, or other transformations. nih.gov
Organochlorine compounds can be susceptible to photolysis, which may involve the cleavage of the carbon-chlorine bond. core.ac.uk The photolysis of chlorine itself in water can produce highly reactive oxidants, including hydroxyl radicals, which can then degrade other organic contaminants. rsc.org While specific UV absorption data for 2-Propenenitrile, 3-chloro-2-methyl- are not available, its structure suggests a potential for direct photolysis in surface waters and on environmental surfaces like soil. However, without experimental data, the significance of this pathway relative to others cannot be definitively determined. europa.eu
Abiotic Transformation Products and Pathways
The abiotic degradation of 2-Propenenitrile, 3-chloro-2-methyl- leads to various transformation products, depending on the specific pathway. Based on the mechanisms discussed, the following products can be predicted.
Interactive Table: Predicted Abiotic Transformation Products
| Degradation Pathway | Predicted Primary Transformation Product(s) | Notes |
| Reaction with •OH Radicals | Hydroxylated and oxygenated intermediates (e.g., hydroxyalkyl radicals, peroxy radicals) | The initial step is the addition of •OH to the C=C bond. Subsequent reactions with O2 lead to a complex mixture of oxygenated products. |
| Ozonolysis | Carbonyl compounds resulting from C=C bond cleavage. | The double bond is cleaved, potentially forming a chloro-substituted ketone and a nitrile-containing carbonyl compound. |
| Hydrolysis | 3-chloro-2-methyl-2-propenoic acid and ammonia/ammonium ions. | The nitrile group is converted to a carboxylic acid group. This process may be slow under typical environmental conditions. |
| Photolysis | Dechlorinated products or rearranged isomers. | Dependent on the compound's ability to absorb sunlight. May involve cleavage of the C-Cl bond. |
The ultimate fate of these primary products involves further degradation, potentially leading to smaller, more oxidized molecules and eventual mineralization to carbon dioxide, water, and inorganic ions (chloride, nitrate).
Environmental Partitioning and Mobility Studies (e.g., volatilization, adsorption)
The environmental partitioning and mobility of a chemical describe its movement and distribution between air, water, soil, and biota. These characteristics are largely determined by its physical and chemical properties, such as vapor pressure, water solubility, and its octanol-water partition coefficient (Kow).
Volatilization: Structurally similar compounds like acrylonitrile evaporate rapidly, and their main transport mechanism is through the air. dcceew.gov.au Given its relatively low molecular weight and the presence of a volatile functional group, 2-Propenenitrile, 3-chloro-2-methyl- is expected to have a significant vapor pressure and exhibit a tendency to volatilize from water and soil surfaces.
Mobility in Soil and Water: Acrylonitrile is soluble in water, which allows it to be washed from the air by rain and to leach from soil into groundwater. dcceew.gov.au The mobility of 2-Propenenitrile, 3-chloro-2-methyl- in soil will depend on its water solubility and its tendency to adsorb to soil organic matter and clay particles. Chlorinated organic compounds can exhibit a wide range of mobility, with some being highly mobile and others strongly adsorbing to soil. nih.gov Without a measured soil adsorption coefficient (Koc), the precise mobility is unknown, but its potential solubility suggests it could be mobile in soil environments.
Q & A
Basic Research Question
- NMR : H NMR shows distinct vinyl proton signals (δ 5.8–6.2 ppm) and methyl group splitting (δ 1.8–2.1 ppm). C NMR identifies nitrile carbon (~120 ppm) and chlorinated sp² carbon (~110 ppm).
- IR : A strong C≡N stretch near 2240 cm⁻¹ and C-Cl absorption at 550–650 cm⁻¹.
- MS : Molecular ion peak at m/z 105 (C₄H₄ClN⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 70). Cross-reference with NIST spectral libraries for validation .
What computational approaches predict the reactivity of 3-chloro-2-methyl-2-propenenitrile in Diels-Alder or Michael addition reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic behavior. Frontier Molecular Orbital (FMO) analysis reveals electron-deficient nitrile and chloro-alkene sites, favoring cycloaddition. Solvent effects (PCM models) and transition-state optimization (IRC) refine reaction pathways. Compare computed activation energies with experimental kinetic data to validate predictions .
How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔfH°) for this compound?
Advanced Research Question
Contradictions often arise from experimental methods (e.g., calorimetry vs. computational estimates). Use high-purity samples and standardized protocols (ASTM/NIST guidelines). Cross-check with gas-phase electron diffraction or ab initio calculations (Gaussian software). Meta-analyses of literature data, prioritizing peer-reviewed sources like NIST WebBook, resolve inconsistencies .
What safety protocols are critical when handling 3-chloro-2-methyl-2-propenenitrile in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile vapors.
- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Storage : Inert atmosphere (argon) and secondary containment to prevent moisture ingress.
- Emergency : Immediate decontamination with 5% sodium bicarbonate for spills. Reference EU CLP regulations (1272/2008) for hazard classification .
What strategies optimize the regioselectivity of 3-chloro-2-methyl-2-propenenitrile in copolymerization reactions?
Advanced Research Question
Radical copolymerization with styrene or acrylates requires careful initiator selection (e.g., AIBN at 60–70°C). Monitor monomer feed ratios via H NMR to track incorporation rates. Kinetic studies (Mayo-Lewis equation) model reactivity ratios (r₁, r₂). For controlled architectures, use RAFT or ATRP techniques, adjusting chain-transfer agents to mitigate chain-transfer reactions .
How does steric hindrance from the methyl group influence the compound’s reactivity in nucleophilic substitution?
Advanced Research Question
The methyl group at C2 increases steric bulk, reducing accessibility for SN2 mechanisms. Kinetic studies (Eyring plots) show higher activation energy compared to non-methyl analogs. Computational MD simulations (e.g., AMBER) quantify steric effects on transition states. Experimental comparisons with 2-chloro-2-propenenitrile (lacking methyl) highlight rate differences .
What analytical challenges arise in quantifying trace impurities in 3-chloro-2-methyl-2-propenenitrile, and how are they resolved?
Advanced Research Question
Trace chlorinated byproducts (e.g., dichloro derivatives) complicate GC-MS analysis. Use tandem MS/MS with MRM (Multiple Reaction Monitoring) for selective detection. Internal standards (e.g., deuterated analogs) improve quantification accuracy. For polar impurities, HPLC with a C18 column and UV detection (210 nm) is effective .
Q. Notes
- Data Sources : Prioritize NIST, PubChem, and peer-reviewed syntheses. Avoid non-academic platforms (e.g., Benchchem).
- Methodology : Emphasize reproducibility via standardized protocols and cross-validation with computational models.
- Safety : Compliance with REACH and CLP regulations is mandatory for EU-based research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
